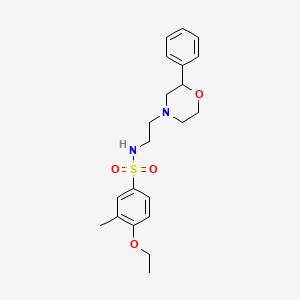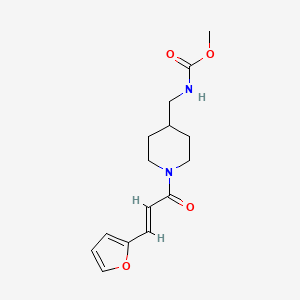![molecular formula C22H17NO4 B2550225 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide CAS No. 903184-79-2](/img/structure/B2550225.png)
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide" is a structurally complex molecule that appears to be related to a class of compounds that include various substituted benzamides and chromene derivatives. These compounds are of interest due to their potential biological activities, such as anti-inflammatory and analgesic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including acylation and cyclocoupling processes. For instance, benzamide derivatives can be synthesized through direct acylation reactions , while 3H-naphtho[2.1-b]pyran-2-carboxamides, which share a similar chromene core, can be synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids . Additionally, the synthesis of cyclopropyl amino acids, which may share a common cyclopropane motif with the compound , can be achieved through Wittig olefination .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystallography. For example, a similar compound with a chromene and benzofuran moiety has been shown to crystallize in the monoclinic space group and exhibit intermolecular hydrogen bonding, leading to dimer formation. Intramolecular hydrogen bonds and π-π interactions also contribute to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with anions or other molecules. For instance, certain benzamide derivatives can undergo colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . This suggests that the compound may also participate in specific chemical reactions that could be exploited for sensing or other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and HRMS. These techniques help to confirm the structure of the synthesized compounds. The presence of specific functional groups, such as the cyclopropane carboxamide moiety, can significantly influence the physical properties, such as solubility and melting point, as well as the chemical reactivity .
Aplicaciones Científicas De Investigación
Synthetic Methods and Applications
Bicyclic Heterocycles Synthesis : A study by Kobayashi, Arisawa, and Shuto (2011) developed a synthetic method for creating bicyclic heterocycles, such as indole, benzofuran, and chromene derivatives, featuring a chiral cyclopropane at the 2-position. This method, which involves isomerization of a terminal olefin and enamide-ene or diene metathesis, could potentially apply to the synthesis of compounds similar to N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (Kobayashi, Arisawa, & Shuto, 2011).
Oxygenated Chromene Derivatives : Research conducted by Yurchenko et al. (2014) on the marine-sediment-derived fungus Isaria felina KMM 4639 led to the isolation of new highly oxygenated chromene derivatives, oxirapentyns F-K. These compounds were analyzed for their structure using spectroscopic methods, providing insights into the chemical behavior and potential applications of chromene derivatives in medicinal chemistry (Yurchenko et al., 2014).
Chromenes and Benzofurans Synthesis : A study by Ahmad and Silva (2012) explored the oxidation of 2H-chromenes and dihydro-1-benzoxepines by hypervalent iodine(III), leading to the synthesis of chromanes, 4H-chromenes, and benzofurans. This research highlights the versatility of chromene derivatives in organic synthesis, potentially applicable to compounds like N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (Ahmad & Silva, 2012).
Structural Analysis and Properties
- Crystal Structure Analysis : Anuradha et al. (2012) determined the crystal structure of a closely related compound, showcasing the importance of intermolecular hydrogen bonds and π-π interactions in stabilizing the molecular structure. This detailed structural analysis provides valuable insights into the molecular arrangement that could be relevant for understanding the properties of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (Anuradha, Vasuki, Khan, & Kulkarni, 2012).
Direcciones Futuras
Given the biological activities exhibited by coumarin derivatives, future research could explore the potential of this compound as a therapeutic agent. Its antimicrobial activity suggests potential applications in the treatment of bacterial infections . Further studies could also investigate its mechanism of action and other potential biological activities.
Propiedades
IUPAC Name |
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-12-6-9-14-16(11-19(24)26-18(14)10-12)21-20(23-22(25)13-7-8-13)15-4-2-3-5-17(15)27-21/h2-6,9-11,13H,7-8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXINWGSDVBHBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2550142.png)
![Tert-butyl 5-(6-fluoropyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2550143.png)

![2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2550146.png)

![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)


![5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2550153.png)
![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)


![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)
![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)